4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 1706055-74-4
VCID: VC4458459
InChI: InChI=1S/C20H18FNO4S/c1-12-8-16(11-19(23)25-12)26-15-4-6-22(7-5-15)20(24)18-10-13-9-14(21)2-3-17(13)27-18/h2-3,8-11,15H,4-7H2,1H3
SMILES: CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Molecular Formula: C20H18FNO4S
Molecular Weight: 387.43

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1706055-74-4

Cat. No.: VC4458459

Molecular Formula: C20H18FNO4S

Molecular Weight: 387.43

* For research use only. Not for human or veterinary use.

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one - 1706055-74-4

Specification

CAS No. 1706055-74-4
Molecular Formula C20H18FNO4S
Molecular Weight 387.43
IUPAC Name 4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Standard InChI InChI=1S/C20H18FNO4S/c1-12-8-16(11-19(23)25-12)26-15-4-6-22(7-5-15)20(24)18-10-13-9-14(21)2-3-17(13)27-18/h2-3,8-11,15H,4-7H2,1H3
Standard InChI Key WXQXFASROPGHSW-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F

Introduction

4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that combines a piperidine ring with a fluorobenzo[b]thiophene moiety and a pyranone ring. This compound is of interest in pharmaceutical research due to its potential biological activity, which could be leveraged in various therapeutic applications.

Synthesis and Characterization

Characterization of such compounds typically involves spectroscopic methods like NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Potential Applications

While specific applications of 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one are not well-documented, compounds with similar structural features are often explored for their pharmacological properties. These include potential roles as anticancer agents, inhibitors of specific biological pathways, or modulators of other disease-related processes.

Future Research Directions

Future studies on 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one should focus on its synthesis optimization, detailed biological activity profiling, and potential therapeutic applications. This could involve in vitro and in vivo assays to assess its efficacy and safety in various disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator